molecular formula C14H12FNO3 B6402288 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261900-74-6

3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402288
CAS No.: 1261900-74-6
M. Wt: 261.25 g/mol
InChI Key: QAWXLWIFKOZYJJ-UHFFFAOYSA-N
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Description

3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the ortho position and a methoxy group at the meta position on the phenyl substituent attached to the benzoic acid core at position 5. The amino group at position 3 distinguishes it from simpler benzoic acid derivatives. Benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Properties

IUPAC Name

3-amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-19-12-4-2-3-11(13(12)15)8-5-9(14(17)18)7-10(16)6-8/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWXLWIFKOZYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690069
Record name 5-Amino-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-74-6
Record name 5-Amino-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the amino group.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound may be used in biological research to study the effects of fluorinated aromatic compounds on biological systems. Its unique structure allows for the investigation of interactions with various biomolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of benzoic acid derivatives are heavily influenced by substituents. Below is a comparison with key analogues:

Compound Name Substituents (Position 5) Molecular Formula Molar Mass (g/mol) Key Features
3-Amino-5-(2-fluoro-3-methoxyphenyl)benzoic acid 2-Fluoro-3-methoxyphenyl C₁₄H₁₁FNO₃* ~275.25* Amino group enhances polarity; fluorine and methoxy improve lipophilicity.
3-Amino-5-(trifluoromethyl)benzoic acid Trifluoromethyl (CF₃) C₈H₆F₃NO₂ 205.13 Strong electron-withdrawing CF₃ group increases acidity and metabolic stability.
3-Amino-5-(methylsulfonyl)benzoic acid Methylsulfonyl (SO₂CH₃) C₈H₉NO₄S 215.22 Sulfonyl group enhances solubility and hydrogen-bonding capacity.
3-Chloro-5-(2-fluoro-3-methoxyphenyl)benzoic acid 2-Fluoro-3-methoxyphenyl (Cl at position 3) C₁₄H₁₀ClFO₃ 296.68 Chlorine increases steric bulk but reduces polarity compared to amino.
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in significantly lowers pKa, enhancing acidity compared to methoxy or amino groups.
  • Lipophilicity: Fluorine and methoxy groups in the target compound likely increase logP, improving membrane permeability relative to sulfonyl or carboxylate derivatives .
  • Bioactivity: Amino groups (as in the target compound) are critical for hydrogen bonding in drug-receptor interactions, as seen in kinase inhibitors .

Pharmacological Activity

Benzoic acid derivatives exhibit diverse pharmacological profiles. For example:

  • Anticancer Activity: A derivative of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid demonstrated 92% inhibition of HeLa cells (IC₅₀ = 22.9 µg/ml), attributed to the planar phenothiazine moiety enhancing DNA intercalation . The target compound’s fluorine and methoxy groups may similarly improve tumor penetration or target binding.
  • Enzyme Inhibition: Derivatives like 3-aminobenzoic acid (PDB: 6SPU) bind to protein kinases via amino-carboxylate interactions . The target compound’s substituents could modulate similar interactions.

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice . While specific data for the target compound are unavailable, its branched substituents may increase 0JA/1JA values, correlating with altered toxicity profiles compared to simpler derivatives (e.g., benzoic acid LD₅₀ = 1.7 g/kg in rats).

Physicochemical Properties

  • Extraction Efficiency: Benzoic acid derivatives with higher logP (e.g., phenol, logP = 1.5) are extracted faster in emulsion liquid membranes than polar analogues like acetic acid (logP = -0.17) . The target compound’s logP is likely intermediate, balancing extraction rate and solubility.
  • Solubility: Sulfonyl or carboxylate groups (e.g., in ) increase aqueous solubility, whereas fluorine and methoxy groups may reduce it, favoring organic phases.

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